Tetrarhodium dodecacarbonyl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to tetrarhodium dodecacarbonyl, including polynuclear compounds and reactions involving ruthenium and osmium carbonyls, has been studied extensively. These processes often involve reactions of triruthenium dodecacarbonyl with water, leading to various polynuclear hydrides and clusters based on metal atoms such as ruthenium and osmium. The formation of these complexes underscores the synthetic pathways toward creating compounds with similar frameworks to tetrarhodium dodecacarbonyl (Eady, Johnson, & Lewis, 1977).

Molecular Structure Analysis

The structure of related compounds, such as hexaruthenium and hexaosmium clusters, reveals intricate details about the molecular architecture of these metal carbonyls. These structures are characterized by their polynuclear nature, with metal atoms arranged in specific configurations stabilized by carbonyl ligands. The detailed crystal and molecular structure studies provide insights into the bonding, coordination, and overall geometry of these complexes, which are crucial for understanding tetrarhodium dodecacarbonyl's structure (Johnson, Lewis, Raithby, Sheldrick, Wong, & Mcpartlin, 1978).

Chemical Reactions and Properties

Tetrarhodium dodecacarbonyl participates in various chemical reactions, reflecting its reactivity and versatility. Studies on triruthenium dodecacarbonyl have shown its ability to undergo reactions with halogens, thiols, olefins, and other compounds, forming stable trinuclear species. These reactions highlight the compound's potential in catalysis and synthesis of new materials (Johnson, Johnston, JOSTY, Lewis, & Williams, 1967).

Aplicaciones Científicas De Investigación

- Catalyst in CO2-Reforming Reactions : It is used to catalyze CO2-reforming reactions. This application involves studying the formation of highly reactive oxidic species and their role in inhibiting the production of large carbon aggregates (Basini & Sanfilippo, 1995).

- Formation of HCo(CO)4 : It is utilized in studying the formation of HCo(CO)4 under high pressure (Mirbach, 1984).

- Synthesis of Novel 18-Electron Iridium Carbonyl Fluorides : Used in the synthesis and characterization of these fluorides (Brewer et al., 1995).

- Study of Metal Cluster Complex Ions Interaction : Tetrairidium dodecacarbonyl ions have been used in scientific research to study the interaction between these ions and silicon substrates (Fujiwara et al., 2007).

- Enhancement in Secondary Ion Mass Spectrometry : It enhances secondary ion intensity in SIMS of organic thin films (Fujiwara et al., 2006).

- Synthesis of Hydrocarbons : Used in the synthesis of hydrocarbons capable of diyl formation (Wittig, 1980).

- Efficient Oxidation of Alkanes : Catalyzes the efficient oxidation of alkanes by H2O2 in MeCN to produce alkyl hydroperoxides, alcohols, and ketones at 60°C (Shul’pin et al., 2009).

- Electrocatalyst in PEM Fuel Cells : It is used as an electrocatalyst in Proton Exchange Membrane (PEM) fuel cells for oxygen reduction and hydrogen oxidation reactions (Uribe-Godínez, 2018).

Mecanismo De Acción

Target of Action

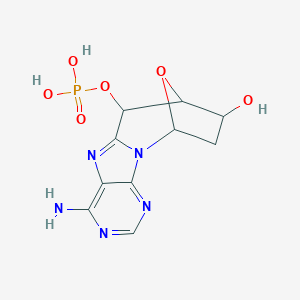

Tetrarhodium dodecacarbonyl, with the chemical formula Rh4(CO)12 , is primarily used as a catalyst in organic synthesis . Its primary targets are the reactants in the organic reactions it catalyzes.

Mode of Action

The compound features a tetrahedral array of four Rh atoms with nine terminal CO ligands and three bridging CO ligands . This structure allows it to interact with its targets and facilitate various organic reactions.

Action Environment

The action, efficacy, and stability of Tetrarhodium dodecacarbonyl can be influenced by various environmental factors. For instance, it is known to be sensitive to air and light, and it should be stored at temperatures between 2-8°C . Furthermore, its solubility in chlorocarbons, toluene, and tetrahydrofuran suggests that the solvent used in the reaction could also influence its action and stability.

Propiedades

IUPAC Name |

carbon monoxide;rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.4Rh/c12*1-2;;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGLLYVYRZMJIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

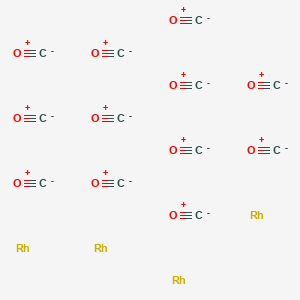

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Rh].[Rh].[Rh].[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O12Rh4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrarhodium dodecacarbonyl | |

CAS RN |

19584-30-6 |

Source

|

| Record name | Tri-μ-carbonylnonacarbonyl-tetrahedro-tetrarhodium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the molecular formula, weight, and spectroscopic data for tetrarhodium dodecacarbonyl?

A1: Tetrarhodium dodecacarbonyl has the molecular formula Rh4(CO)12 and a molecular weight of 605.58 g/mol. Its infrared spectrum is characterized by strong absorptions in the carbonyl stretching region (νCO), typically observed between 2036-2121 cm-1. []

Q2: What are the main catalytic properties of tetrarhodium dodecacarbonyl?

A2: Tetrarhodium dodecacarbonyl is a versatile homogeneous catalyst known for its activity in various reactions, including hydroformylation, silylformylation, and the addition of aromatic heterocyclic compounds to acetylenes. [, , ]

Q3: How does tetrarhodium dodecacarbonyl interact with alkynes in a hydroformylation reaction?

A3: Research using in-situ high-pressure infrared spectroscopy revealed that both monosubstituted and disubstituted alkynes react quantitatively with Rh4(CO)12 under CO and CO/H2 mixtures. [] This interaction ultimately leads to the formation of various alkyne-rhodium complexes, the nature of which depends on the alkyne's substituents.

Q4: What is the reaction mechanism of alkene hydroformylation catalyzed by tetrarhodium dodecacarbonyl?

A4: While the exact mechanism depends on the specific alkene, studies using in-situ infrared spectroscopy have identified acyl rhodium tetracarbonyl intermediates during the hydroformylation of various alkenes. [] This suggests a mechanism involving alkene coordination, CO insertion, hydrogenolysis, and product elimination.

Q5: What is the role of tetrarhodium dodecacarbonyl in the reduction of nitric oxide?

A5: Studies have shown that tetrarhodium dodecacarbonyl, in an aqueous alkaline solution, can catalyze the reduction of nitric oxide to ammonia. [] Interestingly, this reaction also incorporates the water gas shift reaction, highlighting the complex interplay of reactants and intermediates in this catalytic system.

Q6: Can you provide an example of tetrarhodium dodecacarbonyl's activity towards aromatic heterocyclic compounds?

A6: Rh4(CO)12 catalyzes the addition of furan, thiophene, and N-methylpyrrole to diphenylacetylene, yielding vinyl-substituted aromatic heterocyclic compounds. [] This reaction demonstrates the catalyst's ability to activate C-H bonds in heterocycles and promote carbon-carbon bond formation.

Q7: How does the structure of tetrarhodium dodecacarbonyl relate to its catalytic activity?

A7: The tetrahedral arrangement of rhodium atoms in Rh4(CO)12, along with the labile carbonyl ligands, allows for the creation of coordinatively unsaturated species. These species can readily interact with substrates, facilitating bond activation and subsequent catalytic transformations. []

Q8: What are the limitations of tetrarhodium dodecacarbonyl as a catalyst?

A8: One significant limitation is its sensitivity to alkynes. Even trace amounts can poison the catalyst, hindering its activity in hydroformylation reactions. [] Additionally, like many homogeneous catalysts, its separation and recovery from the reaction mixture can be challenging.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

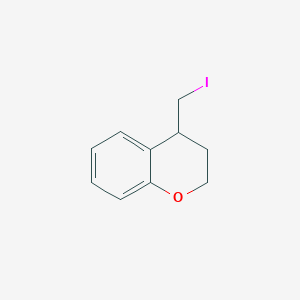

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)

![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)